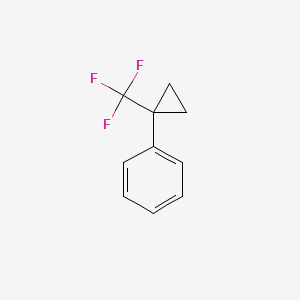

1-(Trifluoromethylcyclopropyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzene derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the preparation of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes . Similarly, the synthesis of 1-(Trifluoromethylcyclopropyl)benzene could potentially involve palladium-catalyzed reactions or other metal-catalyzed processes, such as those involving cobalt as demonstrated in the synthesis of tris(benzocyclobutadieno)benzene .

Molecular Structure Analysis

The molecular structure of benzene derivatives can be significantly influenced by substituents. For example, the presence of trifluoromethyl groups in 1,3,5-tris(trifluoromethyl)benzene causes deviations from a regular hexagon due to the σ-electronegative effect . This suggests that the molecular structure of this compound would also be influenced by the electron-withdrawing trifluoromethyl group and the strain induced by the cyclopropyl ring.

Chemical Reactions Analysis

Benzene derivatives can participate in various chemical reactions. The reactivity can be influenced by the nature of the substituents and the overall molecular structure. For instance, the proximity of ethynyl groups in 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene facilitates cyclotrimerization . The trifluoromethyl and cyclopropyl groups in this compound would likely affect its reactivity in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are closely related to their molecular structures. For example, the photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes show that the effective conjugation length and the presence of fluorine atoms can affect the absorption spectra and fluorescence . The trifluoromethyl group in this compound would contribute to its physical properties, potentially affecting its boiling point, solubility, and spectral characteristics.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- A study by Diercks and Vollhardt (1986) explored the synthesis of tris(benzocyclobutadieno)benzene, a triangular [4]phenylene with a bond-fixed cyclohexatriene ring, using an approach that involved palladium-catalyzed alkynylations and cobalt-catalyzed cyclobutabenzoannelations (Diercks & Vollhardt, 1986).

Electrochemical and Photophysical Properties

- Qi et al. (2016) reported on the electrochemistry and electrogenerated chemiluminescence (ECL) of compounds with 1,3,5-tri(anthracen-10-yl)-benzene centers. These compounds demonstrated significant absorption in UV-vis and strong blue fluorescence emissions, indicating potential applications in material science (Qi et al., 2016).

Applications in Polymer and Material Science

- Jianxun et al. (2018) explored the synthesis of 1,3-bis(isocyanatomethyl)benzene, noting its application in optical polymer composite materials, construction, and automotive industries. The study focused on optimizing the synthesis process for enhanced efficiency and environmental friendliness (Jianxun et al., 2018).

Nanotechnology and Carbon Nanocages

- Matsui et al. (2013) synthesized an all-benzene carbon nanocage, representing a junction unit of branched carbon nanotubes. The unique properties of the nanocage, such as high fluorescence quantum yield and large two-photon absorption cross-section, suggest potential applications in nanotechnology and materials science (Matsui et al., 2013).

Supramolecular Chemistry

- Cantekin et al. (2012) discussed the significance of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry. BTAs have been utilized in applications ranging from nanotechnology to polymer processing and biomedical applications due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures (Cantekin et al., 2012).

Hybrid Organic/Inorganic Compounds

- Marwitz et al. (2009) described the synthesis and characterization of a hybrid organic/inorganic benzene. This study expands the understanding of the aromaticity and delocalization in such compounds, which has implications for both fundamental chemistry and practical applications (Marwitz et al., 2009).

Agricultural Applications

- Watkins (2006) explored the use of 1-methylcyclopropene (1-MCP) on fruits and vegetables, illustrating its potential in agriculture to improve the maintenance of product quality by inhibiting ethylene perception (Watkins, 2006).

Safety and Hazards

Propiedades

IUPAC Name |

[1-(trifluoromethyl)cyclopropyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3/c11-10(12,13)9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZAHILDWCBKFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606878 |

Source

|

| Record name | [1-(Trifluoromethyl)cyclopropyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883547-73-7 |

Source

|

| Record name | [1-(Trifluoromethyl)cyclopropyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Trifluoromethyl)cyclopropyl-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)

![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)